2-Chloro-3-trifluoromethyl-thiophene 2-Chloro-3-trifluoromethyl-thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606950
InChI: InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H
SMILES: C1=CSC(=C1C(F)(F)F)Cl
Molecular Formula: C5H2ClF3S
Molecular Weight: 186.58 g/mol

2-Chloro-3-trifluoromethyl-thiophene

CAS No.:

Cat. No.: VC13606950

Molecular Formula: C5H2ClF3S

Molecular Weight: 186.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-trifluoromethyl-thiophene -

Specification

Molecular Formula C5H2ClF3S
Molecular Weight 186.58 g/mol
IUPAC Name 2-chloro-3-(trifluoromethyl)thiophene
Standard InChI InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H
Standard InChI Key BUDUFCQPCLPLFL-UHFFFAOYSA-N
SMILES C1=CSC(=C1C(F)(F)F)Cl
Canonical SMILES C1=CSC(=C1C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Spectral Characteristics

The core structure of 2-chloro-3-(trifluoromethyl)thiophene comprises a thiophene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 3. Key properties of analogous compounds include:

PropertyValue for 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene Value for 2-(Trifluoromethyl)thiophene
Molecular FormulaC₅HBrClF₃SC₅H₃F₃S
Molecular Weight (g/mol)265.48152.14
Boiling Point (°C)Not reported107.9 ± 35.0
Density (g/cm³)Not reported1.4 ± 0.1
SMILESFC(C₁=C(Cl)SC(Br)=C₁)(F)FC₁=C(SC=C₁)C(F)(F)F
Hazard StatementsH302, H315, H319, H335 Xi: Irritant

The trifluoromethyl group enhances electronegativity and metabolic stability, while the chlorine atom influences reactivity in cross-coupling reactions .

Synthetic Methodologies

Meerwein Reaction for Halogenated Thiophenes

A critical pathway for synthesizing halogenated trifluoromethylthiophenes involves the Meerwein reaction, where 2-chloroacrylonitrile reacts with aryldiazonium salts under CuBr₂ catalysis. For example:

2-Chloroacrylonitrile+ArN₂⁺CuBr₂2-Chloro-3-arylpropanenitrilesThiophene derivatives[4]\text{2-Chloroacrylonitrile} + \text{ArN₂⁺} \xrightarrow{\text{CuBr₂}} \text{2-Chloro-3-arylpropanenitriles} \rightarrow \text{Thiophene derivatives}[4]

This method yields functionalized thiophenes in high yields (e.g., 78% for 2-chloro-3-(trifluoromethyl)pyridine analogs) .

Halogen Exchange and Cross-Coupling

Bromine or chlorine substituents enable further functionalization via Suzuki-Miyaura or Negishi couplings. For instance, 5-bromo-2-chloro-3-(trifluoromethyl)thiophene serves as a precursor for introducing aryl or alkyl groups at position 5 .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

  • Antimicrobial Agents: Thiophene derivatives inhibit bacterial NorA multidrug transporters and exhibit antileishmanial activity .

  • Anticancer Compounds: Analogous structures (e.g., Raltitrexed) are FDA-approved antifolates targeting thymidylate synthase .

  • Central Nervous System (CNS) Drugs: Fluorinated thiophenes enhance blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics .

Materials Chemistry

  • Conductive Polymers: 2-(Trifluoromethyl)thiophene derivatives polymerize into materials with high charge-carrier mobility, useful in organic electronics .

  • Liquid Crystals: Fluorine's polarizability stabilizes mesophases, enabling applications in displays .

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR: Distinct peaks for CF₃ (δ ~ -63 ppm in ¹⁹F NMR) and aromatic protons (δ 7.0–8.5 ppm) .

  • GC-MS: Molecular ion peaks at m/z 265 (for bromo-chloro derivative) and 152 (for non-halogenated analog) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve thiophene derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator